(4,5-Diethyl-5-hydroxy-3-phosphonoheptan-3-yl)phosphonic acid
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Overview
Description
(4,5-Diethyl-5-hydroxy-3-phosphonoheptan-3-yl)phosphonic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring both hydroxy and phosphono functional groups, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diethyl-5-hydroxy-3-phosphonoheptan-3-yl)phosphonic acid typically involves multi-step organic synthesis. One common method includes the reaction of diethyl phosphite with an appropriate aldehyde or ketone, followed by hydrolysis to introduce the hydroxy group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Advanced purification techniques, such as crystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (4,5-Diethyl-5-hydroxy-3-phosphonoheptan-3-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonic acid groups can be reduced to phosphine oxides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various substituted phosphonic acid derivatives.
Scientific Research Applications
(4,5-Diethyl-5-hydroxy-3-phosphonoheptan-3-yl)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of enzymes involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4,5-Diethyl-5-hydroxy-3-phosphonoheptan-3-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, blocking the natural substrate from binding and thus inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Phosphonoacetic acid: Another organophosphorus compound with similar functional groups.
Phosphonomethylglycine: Known for its use as a herbicide.
Phosphonoformic acid: Used as an antiviral agent.
Uniqueness: (4,5-Diethyl-5-hydroxy-3-phosphonoheptan-3-yl)phosphonic acid is unique due to its dual phosphonic acid groups and the presence of a hydroxy group, which provides additional reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound for various applications that require specific chemical properties.
Properties
IUPAC Name |
(4,5-diethyl-5-hydroxy-3-phosphonoheptan-3-yl)phosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O7P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9,12H,5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDLJGQSJHQYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)(CC)O)C(CC)(P(=O)(O)O)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O7P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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